BENGHE Foundational & Exploratory

Check Availability & Pricing

Minaprine: A Technical Guide to its Chemical
Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Minaprine

Cat. No.: B1677143

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine is a psychotropic agent of the pyridazine class, historically used as an
antidepressant. Its unique pharmacological profile, acting as a monoamine oxidase inhibitor
(MAOI) and a serotonin and dopamine reuptake inhibitor, has made it a subject of interest in
medicinal chemistry. This technical guide provides a detailed overview of the chemical structure
of Minaprine and a comprehensive, step-by-step pathway for its chemical synthesis. The
information presented herein is intended to serve as a valuable resource for researchers and
professionals involved in drug discovery and development.

Chemical Structure of Minaprine

Minaprine is chemically known as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-
amine. It is a member of the pyridazine, secondary amine, and morpholine families.[1]

Chemical Formula: C17H22N40

Molecular Weight: 298.39 g/mol

IUPAC Name: 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine

CAS Number: 25905-77-5
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Structural Representation:

l».Chemical Structure of Minaprine

Synthesis Pathway of Minaprine

The synthesis of Minaprine is a multi-step process that begins with the formation of a
pyridazinone ring system, followed by chlorination and subsequent amination. The overall
synthetic scheme is outlined below.

Overall Synthesis Scheme:
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Step 5: Final Condensation
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Caption: Overall synthetic pathway of Minaprine.
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Quantitative Data for Synthesis

The following table summarizes the quantitative data for each step in the synthesis of

Minaprine. Please note that yields can vary based on reaction scale and purification methods.

Starting Reagents Temperat Reaction .
Step . Solvent . Yield (%)
Materials  /Catalysts ure (°C) Time (h)
Toluene, Aluminum
Carbon
1 Succinic Chloride Reflux 4 ~85
Disulfide
Anhydride (AICI3)
4-(4-
methylphe Hydrazine
2 nyl)-4- Hydrate Ethanol Reflux 3 ~73[2]
oxobutanoi  (80%)
c acid
6-(4-
methylphe
nyl)-4,5- Bromine, ) )
3 i ) ) ) Acetic Acid 100 2 ~80
dihydropyri  Acetic Acid
dazin-
3(2H)-one
4-methyl-6-
Phosphoru
phenyl-
s
4 3(2H)- _ - 70 4 High
o Oxychlorid
pyridazinon
e (POCIs)
e
3-chloro-4-
methyl-6-
phenylpyrid
5 azine, 2- - - 120-130 6 ~75
morpholino
ethanamin
e
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Experimental Protocols

Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic

acid

e To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, add succinic
anhydride.

e Cool the mixture in an ice bath and add toluene dropwise.
 After the addition is complete, reflux the mixture for 4 hours.

e Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and
concentrated hydrochloric acid.

o Separate the organic layer, and extract the aqueous layer with diethyl ether.

o Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude y-keto acid.

» Recrystallize the product from a suitable solvent system (e.g., benzene/petroleum ether) to
obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 6-(4-methylphenyl)-4,5-
dihydropyridazin-3(2H)-one

o Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in ethanol.

Add 80% hydrazine hydrate to the solution.[2]

Reflux the reaction mixture for 3 hours.[2]

Cool the mixture to room temperature, which should result in the precipitation of the product.

Filter the solid, wash with cold ethanol, and dry to obtain 6-(4-methylphenyl)-4,5-
dihydropyridazin-3(2H)-one. A yield of approximately 73% can be expected.[2]
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Step 3: Aromatization to 4-methyl-6-phenyl-3(2H)-
pyridazinone
o Dissolve 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

Add a solution of bromine in acetic acid dropwise to the mixture while stirring.

Heat the reaction mixture at 100°C for 2 hours.

Cool the mixture and pour it into ice water.

Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize from ethanol to yield pure 4-methyl-6-phenyl-3(2H)-pyridazinone.

Step 4: Synthesis of 3-chloro-4-methyl-6-
phenylpyridazine

e Suspend 4-methyl-6-phenyl-3(2H)-pyridazinone in phosphorus oxychloride.
e Heat the mixture at 70°C for 4 hours.[2]

o Carefully pour the reaction mixture onto crushed ice.

» Neutralize the solution with a sodium bicarbonate solution.

o Extract the product with chloroform.

e Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate
the solvent to give 3-chloro-4-methyl-6-phenylpyridazine.

Step 5: Synthesis of Minaprine (4-methyl-N-(2-
morpholinoethyl)-6-phenylpyridazin-3-amine)

o Heat a mixture of 3-chloro-4-methyl-6-phenylpyridazine and an excess of 2-
morpholinoethanamine at 120-130°C for 6 hours.

 After cooling, treat the reaction mixture with a dilute sodium hydroxide solution.
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» Extract the product with a suitable organic solvent, such as dichloromethane.

e Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate it
under reduced pressure.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent to afford pure Minaprine.

Logical Relationships in Synthesis

The synthesis of Minaprine follows a logical progression of chemical transformations designed
to build the final molecular architecture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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